molecular formula C10H13NO6 B8789461 (3,4,5-Trimethoxy-2-nitrophenyl)methanol CAS No. 5435-28-9

(3,4,5-Trimethoxy-2-nitrophenyl)methanol

Cat. No.: B8789461
CAS No.: 5435-28-9
M. Wt: 243.21 g/mol
InChI Key: QUYJMJKAYOXDOT-UHFFFAOYSA-N
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Description

(3,4,5-Trimethoxy-2-nitrophenyl)methanol (CAS 5435-28-9) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound serves as a key precursor in the synthesis of complex molecules with significant biological activity. For instance, it is used in the oxidation reaction to produce 2-nitro-3,4,5-trimethoxybenzaldehyde . This aldehyde is a critical building block in the development of (Z)-1-aryl-3-arylamino-2-propen-1-one derivatives, a class of compounds that have been identified as a new series of synthetic, small-molecule microtubule-stabilizing agents . These agents demonstrate potent antiproliferative activity by stimulating tubulin polymerization, arresting the cell cycle at the G2/M phase, and inducing apoptosis in cancer cells, showing promise as novel anticancer therapeutics . The trimethoxyphenyl scaffold is a common feature in many bioactive molecules, underscoring the utility of this compound in drug discovery efforts. This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

CAS No.

5435-28-9

Molecular Formula

C10H13NO6

Molecular Weight

243.21 g/mol

IUPAC Name

(3,4,5-trimethoxy-2-nitrophenyl)methanol

InChI

InChI=1S/C10H13NO6/c1-15-7-4-6(5-12)8(11(13)14)10(17-3)9(7)16-2/h4,12H,5H2,1-3H3

InChI Key

QUYJMJKAYOXDOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)CO)[N+](=O)[O-])OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Similarity Scores

The compound’s structural analogues differ in methoxy/nitro group positions or substituent types (Table 1).

Table 1: Structural Analogues and Similarity Scores

Compound Name Substituent Positions Similarity Score CAS Number Molecular Formula
(3,4,5-Trimethoxy-2-nitrophenyl)methanol 2-NO₂; 3,4,5-OCH₃ 1.00 (Reference) 53055-04-2 C₁₀H₁₃NO₆
(4,5-Dimethoxy-2-nitrophenyl)methanol 2-NO₂; 4,5-OCH₃ 0.96 5804-49-9 C₉H₁₁NO₅
(3-Methoxy-4-nitrophenyl)methanol 4-NO₂; 3-OCH₃ 0.96 80866-88-2 C₈H₉NO₄
(3-Methyl-4-nitrophenyl)methanol 4-NO₂; 3-CH₃ 0.86 80866-75-7 C₈H₉NO₃
(3,6-Dimethoxy-2-nitrophenyl)methanol 2-NO₂; 3,6-OCH₃ 0.83 84594-78-5 C₉H₁₁NO₅

Key Observations :

  • Methoxy vs. Methyl Substitution : Replacing methoxy groups with methyl (e.g., 3-methyl-4-nitrophenyl derivative) reduces polarity and hydrogen-bonding capacity, increasing logP values .
  • Positional Effects: Moving the nitro group from the 2- to 4-position (e.g., 3-methoxy-4-nitrophenylmethanol) alters electronic properties, impacting reactivity in oxidation or reduction reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors Polar Surface Area (Ų)
This compound 243.22 1.65* 7 90.58
1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone 255.23 1.65 7 90.58
(4,5-Dimethoxy-2-nitrophenyl)methanol 213.19 1.28 6 85.22
(3-Methyl-4-nitrophenyl)methanol 167.16 1.12 4 74.92

Key Observations :

  • Higher LogP : The trimethoxy-nitro derivative exhibits a higher logP (1.65) compared to dimethoxy (1.28) or methyl-substituted (1.12) analogues, reflecting increased lipophilicity due to additional methoxy groups .
  • Polar Surface Area : The trimethoxy compound’s polar surface area (90.58 Ų) correlates with its hydrogen-bond acceptors (7), influencing solubility and membrane permeability .

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzaldehyde

The synthesis begins with vanillin (4-hydroxy-3-methoxybenzaldehyde), a commercially available precursor. As detailed in US3855306A , vanillin undergoes bromination, hydrolysis, and methylation to yield 3,4,5-trimethoxybenzaldehyde:

  • Bromination : Vanillin is treated with bromine in a glacial acetic acid or concentrated mineral acid medium at 0–5°C, yielding 5-bromovanillin .

  • Hydrolysis : The brominated intermediate is hydrolyzed using aqueous potassium hydroxide (10% w/w) in methanol under reflux, producing 5-hydroxyvanillin .

  • Methylation : Reaction with dimethyl sulfate in acetone, catalyzed by sodium hydroxide, introduces two additional methoxy groups, yielding 3,4,5-trimethoxybenzaldehyde (94% yield).

Nitration of 3,4,5-Trimethoxybenzaldehyde

Introducing the nitro group at position 2 requires careful control of nitration conditions. The aldehyde group (-CHO) is a meta-directing substituent, but the three methoxy groups (-OCH₃) at positions 3, 4, and 5 create a sterically hindered environment. Nitration with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–10°C preferentially targets position 2 due to:

  • Electronic effects : Methoxy groups donate electron density, activating the ring for electrophilic substitution.

  • Steric hindrance : Position 6 is less accessible due to proximity to the 5-methoxy group, favoring nitration at position 2.

The resulting 3,4,5-trimethoxy-2-nitrobenzaldehyde is isolated via solvent evaporation and purified by distillation or recrystallization.

Reduction of the Aldehyde to Alcohol

The final step involves reducing the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C selectively reduces the aldehyde without affecting the nitro group. The reaction proceeds as follows:

3,4,5-Trimethoxy-2-nitrobenzaldehydeNaBH4/MeOHThis compound\text{3,4,5-Trimethoxy-2-nitrobenzaldehyde} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{this compound}

Yields typically exceed 85%, with purity confirmed via HPLC or recrystallization from isopropanol.

Alternative Route: Nucleophilic Aromatic Substitution

Nitration Prior to Methoxylation

An alternative strategy involves nitrating a partially methoxylated precursor. For example, 2-nitro-1,3-dihydroxy-4-methoxybenzene can be methylated sequentially to introduce the remaining methoxy groups. However, this route faces challenges:

  • Nitration regioselectivity : Early nitration risks incorrect positioning due to fewer directing groups.

  • Multiple protection steps : Hydroxyl groups require protection (e.g., as acetates) before methylation, increasing synthetic complexity.

Critical Analysis of Methodologies

Method Advantages Disadvantages Yield
Sequential FunctionalizationHigh regioselectivity; scalable from vanillinRequires cryogenic conditions for nitration70–85%
Nucleophilic SubstitutionAvoids aldehyde intermediatesLow yields due to protection steps40–55%

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps. The sequential functionalization route is favored industrially due to:

  • Availability of vanillin : A low-cost starting material (~$20/kg).

  • Solvent recovery : Acetone and methanol can be recycled via distillation.

  • Catalyst efficiency : Sodium hydroxide and dimethyl sulfate are reusable in batch processes .

Q & A

Q. What are the primary synthetic routes for (3,4,5-Trimethoxy-2-nitrophenyl)methanol?

The compound is typically synthesized via reduction of methyl 3,4,5-trimethoxy-2-nitrobenzoate using diisobutylaluminum hydride (DIBAH) in toluene at −50 °C. This method yields the alcohol intermediate with high selectivity, avoiding over-reduction of the nitro group. Critical parameters include maintaining low temperatures (−50 °C) to prevent side reactions and ensuring anhydrous conditions .

Q. How is this compound purified after synthesis?

Purification often involves column chromatography on silica gel with a petroleum ether/ethyl acetate (1:1) solvent system. This method effectively separates the target compound from unreacted starting materials and byproducts. Analytical techniques like thin-layer chromatography (TLC) are used to monitor purity during elution .

Q. What spectroscopic methods are used to characterize this compound?

  • 1H NMR : Key signals include methoxy groups (δ 3.88–3.93 ppm as singlets) and aromatic protons (δ 7.39 ppm).
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 266.30 ([M+H]+) confirms the molecular formula (C12H11NO6) .

Advanced Research Questions

Q. How can the oxidation of this compound be optimized for aldehyde formation?

Oxidation to 2-nitro-3,4,5-trimethoxybenzaldehyde is achieved using manganese dioxide (MnO₂) in chloroform at room temperature for 48 hours. Key factors:

  • Solvent choice : Chloroform minimizes side reactions.
  • Reaction time : Extended duration (48 h) ensures complete conversion.
  • Catalyst loading : Excess MnO₂ (2–3 equivalents) improves yield .

Q. What challenges arise in balancing nitro group stability with methoxy substituents during synthetic modifications?

Nitro groups are sensitive to reducing conditions, while methoxy groups are prone to demethylation under strong acids/bases. For example, in the synthesis of tubulin polymerization stimulators, mild conditions (e.g., DIBAH at −50 °C) preserve both functionalities. Contradictions in reactivity must be addressed via temperature control and reagent selection .

Q. How does this compound serve as a precursor in medicinal chemistry?

It is a key intermediate in synthesizing tubulin-targeting compounds like (Z)-1-aryl-3-arylamino-2-propen-1-ones. The nitro group facilitates subsequent amidation or reduction steps, while the methoxy substituents enhance solubility and binding affinity in biological systems .

Q. What analytical discrepancies might arise when interpreting NMR data for this compound?

  • Signal overlap : Methoxy protons may appear as unresolved singlets. Use high-field NMR (≥400 MHz) for better resolution.
  • Impurity peaks : Residual solvents (e.g., ethyl acetate at δ 1.25 ppm) can mask critical signals. Drying over Na2SO4 and rigorous vacuum evaporation mitigate this .

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